molecular formula C8H15N B114854 Octanenitrile CAS No. 124-12-9

Octanenitrile

Cat. No. B114854
CAS RN: 124-12-9
M. Wt: 125.21 g/mol
InChI Key: YSIMAPNUZAVQER-UHFFFAOYSA-N
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Patent
US06114565

Procedure details

In a Group 1 process, propanal is converted into a mixture containing some propionitrile and acrylonitrile together with acetonitrile, aldehydes, and other by-products by a reaction with gaseous ammonia and air at 460° C. over Sn/Sb oxide catalyst (M. Cathala, et al., Bull. Soc. chim. France, 1979, pp. 173-178). In another example (R. J. Card and J. L. Schmitt, J. Org. Chem., 1981, vol. 46, pp. 754-757), benzonitrile, p-methoxybenzonitrile, and octanenitrile are obtained in good yields by passing a stream of gaseous ammonia containing 5 mol % of the corresponding aldehyde through a catalyst bed (3 cm of Cu/alumina) at 325° C. According to Brit. Pat. 709,337, acrolein is converted into acrylonitrile in a gas phase reaction with air/ammonia/steam/ nitrogen mixture over molybdenum catalysts at 285-445° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aldehydes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Sn Sb oxide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](=[O:4])CC.[C:5](#[N:8])[CH2:6][CH3:7].C(#N)C=C.N.[C:14](#[N:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>C(#N)C>[CH3:1][O:4][C:18]1[CH:19]=[CH:20][C:15]([C:14]#[N:21])=[CH:16][CH:17]=1.[C:5](#[N:8])[CH2:6][CH2:7][CH2:17][CH2:16][CH2:15][CH2:20][CH3:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N
Name
aldehydes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Sn Sb oxide
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C#N)C=C1
Name
Type
product
Smiles
C(CCCCCCC)#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06114565

Procedure details

In a Group 1 process, propanal is converted into a mixture containing some propionitrile and acrylonitrile together with acetonitrile, aldehydes, and other by-products by a reaction with gaseous ammonia and air at 460° C. over Sn/Sb oxide catalyst (M. Cathala, et al., Bull. Soc. chim. France, 1979, pp. 173-178). In another example (R. J. Card and J. L. Schmitt, J. Org. Chem., 1981, vol. 46, pp. 754-757), benzonitrile, p-methoxybenzonitrile, and octanenitrile are obtained in good yields by passing a stream of gaseous ammonia containing 5 mol % of the corresponding aldehyde through a catalyst bed (3 cm of Cu/alumina) at 325° C. According to Brit. Pat. 709,337, acrolein is converted into acrylonitrile in a gas phase reaction with air/ammonia/steam/ nitrogen mixture over molybdenum catalysts at 285-445° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aldehydes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Sn Sb oxide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](=[O:4])CC.[C:5](#[N:8])[CH2:6][CH3:7].C(#N)C=C.N.[C:14](#[N:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>C(#N)C>[CH3:1][O:4][C:18]1[CH:19]=[CH:20][C:15]([C:14]#[N:21])=[CH:16][CH:17]=1.[C:5](#[N:8])[CH2:6][CH2:7][CH2:17][CH2:16][CH2:15][CH2:20][CH3:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N
Name
aldehydes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Sn Sb oxide
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C#N)C=C1
Name
Type
product
Smiles
C(CCCCCCC)#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.